![molecular formula C14H16O B14237106 {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 404578-17-2](/img/structure/B14237106.png)
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a propargyl ether group and a pentenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Formation of the Propargyl Ether: This can be achieved by reacting propargyl alcohol with an appropriate alkyl halide under basic conditions.
Alkylation: The propargyl ether is then alkylated with a pentenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling with Benzene: The final step involves coupling the alkylated propargyl ether with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl and pentenyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry
Synthesis of Heterocycles: The compound can be used as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Bioconjugation: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique mechanical or chemical properties.
作用機序
The mechanism by which {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and influencing the electronic environment of the catalyst. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a pentenyl group.
Propargyl Alcohol: Contains a propargyl group but lacks the benzene ring and pentenyl group.
Uniqueness
Structural Diversity: The combination of a propargyl ether, pentenyl group, and benzene ring provides a unique scaffold for further functionalization.
Reactivity: The presence of multiple reactive sites (alkyne, alkene, and aromatic ring) allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
404578-17-2 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
3-pent-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-3-7-12-15-13-8-11-14-9-5-4-6-10-14/h3-7,9-10H,2,12-13H2,1H3 |
InChIキー |
BOFMXKOIKDIFIO-UHFFFAOYSA-N |
正規SMILES |
CCC=CCOCC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


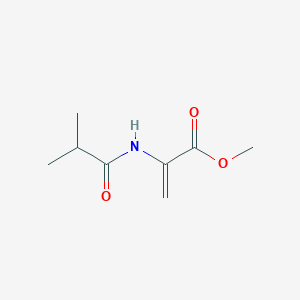
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
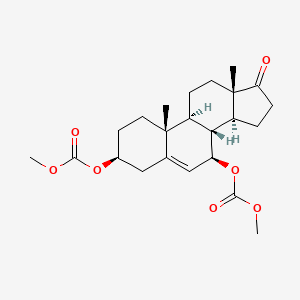
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
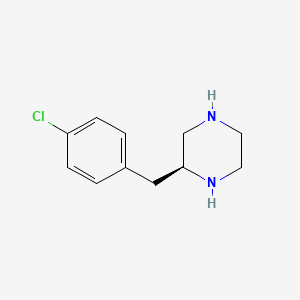
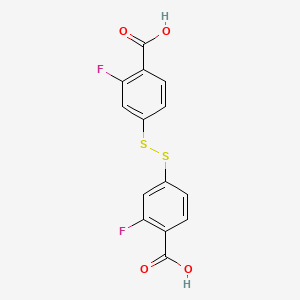
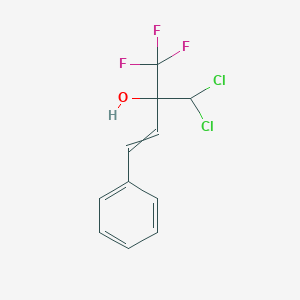

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
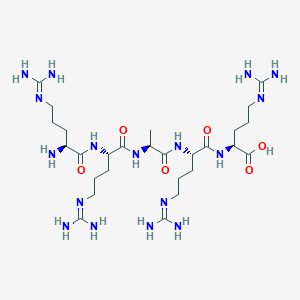
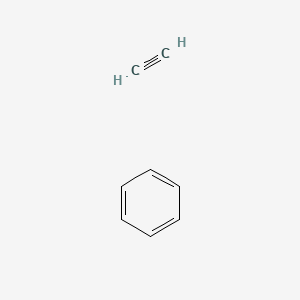
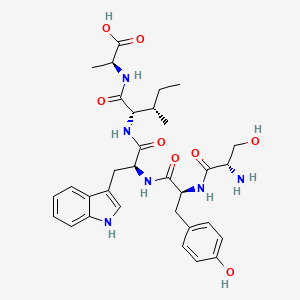

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
